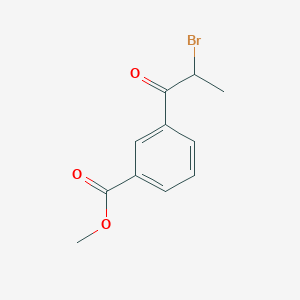
Rac-3-(2-bromo-propionyl)-benzoic acid methyl ester
Cat. No. B8345023
M. Wt: 271.11 g/mol
InChI Key: LVRJAFUTXDBMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06548495B2
Procedure details


Bromine (4.6 ml) was dropped at 20-30° C. over 20 min. to a solution of methyl 3-propionyl-benzoate (17.24 g) in diethyl ether (0.15 L). Stirring was continued for 10 min. and the reaction mixture was then evaporated in vacuum to give methyl 3-(2-bromo-propionyl)-benzoate (25.5 g) as a yellow oil.



Identifiers


|
REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11])(=[O:6])[CH2:4][CH3:5]>C(OCC)C>[Br:1][CH:4]([CH3:5])[C:3]([C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
17.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)C=1C=C(C(=O)OC)C=CC1
|
|
Name
|
|
|
Quantity
|
0.15 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was then evaporated in vacuum
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)C=1C=C(C(=O)OC)C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
